molecular formula C19H25N3O6S B8617180 3,4-Didehydro naratriptan oxalate CAS No. 121679-21-8

3,4-Didehydro naratriptan oxalate

Cat. No.: B8617180
CAS No.: 121679-21-8
M. Wt: 423.5 g/mol
InChI Key: PXUWIYZZMASGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Didehydro naratriptan oxalate is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 423.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

121679-21-8

Molecular Formula

C19H25N3O6S

Molecular Weight

423.5 g/mol

IUPAC Name

N-methyl-2-[3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide;oxalic acid

InChI

InChI=1S/C17H23N3O2S.C2H2O4/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;3-1(4)2(5)6/h3-5,11-12,18-19H,6-10H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

PXUWIYZZMASGGC-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3=CCN(CC3)C.C(=O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-methyl-1H-indole-5-ethanesulphonamide (1.0 g) in methanol (50 ml) containing potassium hydroxide (5.6 g) and N-methyl-4-piperidone (1.0 ml) was heated at reflux for 24h, cooled, and the resulting solid filtered off (1.0 g). A sample of the solid (0.2 g) was dissolved in a hot methanolic solution of oxalic acid (0.06 g), the solution cooled, and the salt precipitated by adding ethyl acetate (20 ml) and dry ether (50 ml). The salt was filtered off, and dried in vacuo to give the title compound as a solid (0.12 g) m.p. 87°-90° (shrinks) Analysis Found: C,52.2; H,5.6; N,9.5. C17H23N3O2S.C2H2O4.0.6H2O requires C,52.5; H,6.0; N,9.7%.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
24h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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